molecular formula C13H18O2 B175672 4-Butoxy-benzenepropanal CAS No. 115514-11-9

4-Butoxy-benzenepropanal

Cat. No. B175672
M. Wt: 206.28 g/mol
InChI Key: BDJUTJCWEWKYNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butoxy-benzenepropanal, also known as p-Butyloxybenzyl aldehyde, is an organic compound with the molecular formula C11H14O2. It is a colorless to pale yellow liquid with a sweet, floral odor. This compound has gained attention in the scientific community due to its potential applications in various fields, including scientific research.

Mechanism Of Action

The mechanism of action of 4-Butoxy-benzenepropanal involves its ability to act as a protecting group for alcohols. This compound can form a stable acetal with the hydroxyl group of alcohols, preventing unwanted reactions from occurring. The protecting group can then be removed under specific conditions, allowing for the desired chemical reaction to occur.

Biochemical And Physiological Effects

There is limited information available regarding the biochemical and physiological effects of 4-Butoxy-benzenepropanal. However, it is known that this compound is not intended for human consumption and should only be used in a laboratory setting.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Butoxy-benzenepropanal in lab experiments is its ability to act as a protecting group for alcohols, preventing unwanted side reactions. Additionally, this compound is relatively easy to synthesize and is commercially available.
One limitation of using 4-Butoxy-benzenepropanal is its potential toxicity. This compound should only be used in a well-ventilated laboratory setting by trained professionals. Additionally, the protecting group may not be stable under certain reaction conditions, leading to unwanted side reactions.

Future Directions

There are several potential future directions for the use of 4-Butoxy-benzenepropanal in scientific research. One potential application is in the synthesis of new organic compounds with specific properties. Additionally, this compound may be used in the development of new drug molecules by protecting specific functional groups during chemical reactions. Further research is needed to fully understand the potential applications of 4-Butoxy-benzenepropanal in scientific research.

Synthesis Methods

The synthesis of 4-Butoxy-benzenepropanal involves the reaction of 4-Butoxy-benzenepropanalnzyl chloride with sodium hydroxide in the presence of a solvent such as ethanol. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4-Butoxy-benzenepropanalnzyl alcohol. This alcohol is then oxidized to form the desired aldehyde product.

Scientific Research Applications

4-Butoxy-benzenepropanal has been widely used in scientific research due to its ability to act as a protecting group for alcohols. This compound can be used to protect the hydroxyl group of alcohols during chemical reactions, preventing unwanted side reactions. Additionally, 4-Butoxy-benzenepropanal has been used as a building block in the synthesis of various organic compounds.

properties

CAS RN

115514-11-9

Product Name

4-Butoxy-benzenepropanal

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

3-(4-butoxyphenyl)propanal

InChI

InChI=1S/C13H18O2/c1-2-3-11-15-13-8-6-12(7-9-13)5-4-10-14/h6-10H,2-5,11H2,1H3

InChI Key

BDJUTJCWEWKYNG-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)CCC=O

Canonical SMILES

CCCCOC1=CC=C(C=C1)CCC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.